Ethyl 5-methyl-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Ethyl 5-methyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-2,3-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include:
- Pyrrole-2,3-dione derivatives (oxidation)
- Pyrrolidine derivatives (reduction)
- Halogenated pyrroles (substitution)
Scientific Research Applications
Ethyl 5-methyl-2,3-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Inden-1-one, 2,3-dihydro
Uniqueness
Ethyl 5-methyl-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 5-methyl-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-11-8(10)9-6-4-5-7(9)2/h5H,3-4,6H2,1-2H3 |
InChI Key |
ZVAJKKGHPIDQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC=C1C |
Origin of Product |
United States |
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